molecular formula C13H15NO3 B14808897 2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide

2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide

Cat. No.: B14808897
M. Wt: 233.26 g/mol
InChI Key: HFAPVIYILVBGHD-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.266 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide typically involves the reaction of carboxylic acids with N,N-dimethylamines in the presence of activating agents. One common method involves heating carboxylic acids at 160–165 °C in N,N-dimethylacetamide solvent in the presence of 1,1′-carbonyldiimidazole to afford the corresponding N,N-dimethylamides in good to excellent yields . Another method involves the use of carboxylic acids and dimethylamine in the presence of coupling reagents .

Industrial Production Methods

Industrial production methods for N,N-dimethylamides, including this compound, often involve the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents. This process typically requires heating at high temperatures and the use of solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the dimethylbenzamide moiety can interact with various enzymes and receptors. The cyclopropoxy group may influence the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-5-formyl-N,N-dimethylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group adds to its distinctiveness compared to other benzamide derivatives .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-cyclopropyloxy-5-formyl-N,N-dimethylbenzamide

InChI

InChI=1S/C13H15NO3/c1-14(2)13(16)11-7-9(8-15)3-6-12(11)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3

InChI Key

HFAPVIYILVBGHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C=O)OC2CC2

Origin of Product

United States

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